molecular formula C16H14Cl2F5N2O2P B13996003 N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline CAS No. 70539-69-4

N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline

Katalognummer: B13996003
CAS-Nummer: 70539-69-4
Molekulargewicht: 463.2 g/mol
InChI-Schlüssel: IWBODMDHAICZHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline is a complex chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of chloroethyl, pentafluorophenoxy, and phosphoryl groups attached to an aniline base, making it a subject of interest in chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline typically involves the reaction of bis(2-chloroethyl)amine with a pentafluorophenoxyphosphoryl derivative. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield aniline derivatives and phosphoryl compounds, while substitution reactions can produce a wide range of new compounds with varying functional groups .

Wissenschaftliche Forschungsanwendungen

N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline involves its interaction with cellular components, leading to various biochemical effects. The compound can:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with DNA and induce apoptosis makes it a promising candidate for cancer research and therapy.

Eigenschaften

CAS-Nummer

70539-69-4

Molekularformel

C16H14Cl2F5N2O2P

Molekulargewicht

463.2 g/mol

IUPAC-Name

N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline

InChI

InChI=1S/C16H14Cl2F5N2O2P/c17-6-8-25(9-7-18)28(26,24-10-4-2-1-3-5-10)27-16-14(22)12(20)11(19)13(21)15(16)23/h1-5H,6-9H2,(H,24,26)

InChI-Schlüssel

IWBODMDHAICZHD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NP(=O)(N(CCCl)CCCl)OC2=C(C(=C(C(=C2F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.